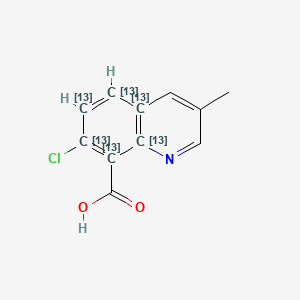

Quinmerac-13C6

Overview

Description

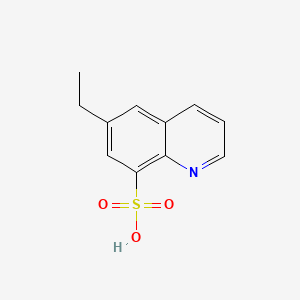

Quinmerac-13C6, also known as 7-Chloro-3-methyl (4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid, is a compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 227.59 g/mol .

Molecular Structure Analysis

Quinmerac-13C6 has a complex molecular structure. Its IUPAC name is 7-chloro-3-methylquinoline-8-carboxylic acid . The InChI representation of its structure is InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8 (12)9 (11 (14)15)10 (7)13-5-6/h2-5H,1H3, (H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 .

Chemical Reactions Analysis

The Fukui function values predict that electrophilic and free radical attacks on quinmerac might cause aromatic substitutions, while nucleophilic attacks would cause cleavage of the C=N bond .

Physical And Chemical Properties Analysis

Quinmerac-13C6 has a molecular weight of 227.59 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.0444852 g/mol . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

Environmental Residue Analysis

Quinmerac is a pesticide active substance whose maximum residue levels (MRLs) are established and reviewed at the European level. EFSA's review of quinmerac MRLs considered the occurrence of residues in plants, processed commodities, rotational crops, and livestock, based on data from Member States. Although no significant risk to consumers was identified, the review highlighted the lack of some required information, making the consumer risk assessment indicative only. This underscores the importance of quinmerac in environmental and food safety research, where isotopically labeled compounds like Quinmerac-13C6 could be used for precise tracing and analysis of residues in various matrices (Anastassiadou et al., 2020).

Clinical and Biomedical Research

The use of stable isotopes has become increasingly popular in clinical science, partly due to advancements in mass-spectrometric methods for quantitative analysis and the non-radioactive nature of stable isotopes, which enhances patient safety. Isotopically labeled compounds, including 13C-labeled ones, are employed in a wide range of clinical research applications, from studying metabolism to assessing nutrient absorption and drug metabolism. This includes the potential application of Quinmerac-13C6 in metabolic studies to understand its pharmacokinetics and dynamics in a clinical context (Halliday & Rennie, 1982).

Materials Science and Sustainability

In materials science, quinones, including derivatives of quinmerac, are investigated for their conducting properties, which are crucial for developing sustainable energy storage systems. The focus on high-molecular-weight polymeric systems over low-molecular-weight monomers suggests a potential research avenue for Quinmerac-13C6 in synthesizing novel conducting polymers with improved sustainability and environmental compatibility (Zarren, Nisar, & Sher, 2019).

Ecology and Carbon Cycle Research

Isotopic labeling with 13C has also been applied to understand carbon fluxes from plants to soil organisms in upland grassland ecosystems. Such research is essential for grasping the complex dynamics of carbon cycling in the environment, potentially including the effects of pesticides like quinmerac on these processes. The unique insights gained from these studies, enabled by isotopic labeling, highlight the value of compounds like Quinmerac-13C6 in ecological research (Leake et al., 2006).

Mechanism of Action

Quinmerac-13C6 is a synthetic herbicide from the quinoline group that has been around since the early 1990s . It is widely applied to crops throughout Europe in pesticide mixtures . This article will delve into the mechanism of action of Quinmerac-13C6, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Quinmerac-13C6 primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity in plants . ACC synthase is an enzyme that plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

Quinmerac-13C6 is absorbed through the roots rather than the leaves, working to limit growth and eliminate weeds . It stimulates the induction of ACC synthase activity, thereby promoting ethylene biosynthesis . This leads to an accumulation of abscisic acid (ABA) in susceptible plants, which plays a major role in growth inhibition and the induction of epinasty and senescence .

Biochemical Pathways

The primary biochemical pathway affected by Quinmerac-13C6 is the ethylene biosynthesis pathway . By inducing ACC synthase activity, Quinmerac-13C6 increases the production of ethylene . This, in turn, triggers an accumulation of ABA, leading to growth inhibition and the induction of epinasty and senescence .

Pharmacokinetics

The pharmacokinetics of Quinmerac-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Quinmerac-13C6 is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . The metabolism of Quinmerac-13C6 in plants has been adequately investigated, and end points have been derived, allowing the risk assessment to be completed at the European Union level .

Result of Action

The action of Quinmerac-13C6 results in the inhibition of root and particularly shoot growth, with tissue chlorosis and subsequent necrosis . Hence, a target-site-based mechanism of selectivity is suggested .

Action Environment

The action of Quinmerac-13C6 is influenced by environmental factors. It works best when wet and can be applied to the soil surrounding crops . It is considered to be harmful to aquatic organisms . Therefore, the importance of safe usage when applying this herbicide is underscored .

Safety and Hazards

Quinmerac-13C6 may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s recommended to rinse skin with water/shower, rinse out eyes with plenty of water, and consult a doctor if feeling unwell .

Future Directions

Metazachlor and quinmerac are key active ingredients for weed control in crops like rice, but they have been detected in watercourses at levels that risk non-compliance with the Water Framework Directive . Therefore, stewardship guidelines have been developed to reduce the risk to water . This includes the use of best management practice and maintaining the number of herbicide options .

properties

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-KIHIGKDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676126 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185039-71-7 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)